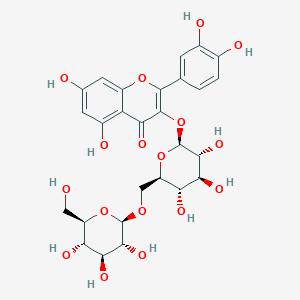

Quercetin 3-gentiobioside

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-7-15-18(34)21(37)23(39)27(43-15)44-25-19(35)16-12(32)4-9(29)5-13(16)41-24(25)8-1-2-10(30)11(31)3-8/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRQPMVGJOQVTL-DEFKTLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310649 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7431-83-6, 117-39-5 | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7431-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin 3-O-diglucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descripción

Context of Flavonoid Glycosides in Natural Product Research

Flavonoid glycosides represent a vast and diverse group of naturally occurring phenolic compounds. researchgate.netresearchgate.net These molecules are characterized by a core flavonoid structure, which consists of a C6-C3-C6 skeleton, attached to one or more sugar moieties. researchgate.netresearchgate.net The process of glycosylation, the enzymatic attachment of sugars, significantly increases the structural diversity of flavonoids and plays a crucial role in their biological function and properties. researchgate.net This modification can alter key characteristics such as water solubility, stability, and bioavailability. researchgate.netresearchgate.net

In the realm of natural product research, flavonoid glycosides are of paramount importance due to their widespread distribution in the plant kingdom, including in fruits, vegetables, and legumes, and their numerous reported biological activities. researchgate.netresearchgate.net These activities include antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.nettandfonline.com The continuous discovery of new flavonoid glycosides from various natural sources underscores their significance as a focal point of scientific investigation. researchgate.net

Significance of Quercetin (B1663063) 3-Gentiobioside in Phytochemistry

Quercetin 3-gentiobioside is a specific type of flavonoid glycoside. ontosight.ai Its structure is composed of the flavonoid aglycone, quercetin, linked to a gentiobiose sugar moiety at the 3-position. ontosight.ai Gentiobiose is a disaccharide made of two glucose units. ontosight.ai This compound is classified as a flavonoid-3-O-glycoside. foodb.ca

The significance of this compound in phytochemistry stems from its presence in a variety of plant species, including but not limited to opium poppy, soy bean, guava, and certain species of Artemisia and Primula. foodb.caebi.ac.uksigmaaldrich.com In plants, it is believed to contribute to defense mechanisms against environmental stressors such as oxidative stress and pathogens. ontosight.ai The identification and quantification of this compound in plant extracts are important for the chemical characterization and quality control of botanical materials. researchgate.netwindows.net

Scope and Academic Relevance of this compound Research

Research on this compound is an active area of academic inquiry, with studies spanning various scientific disciplines. A primary focus of this research is the isolation and structural elucidation of the compound from different plant sources. ebi.ac.uktandfonline.comacs.org Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in its identification and characterization. ontosight.ai

Furthermore, the biological activities of this compound are a major subject of investigation. Studies have explored its potential as an inhibitor of aldose reductase (AR) and the formation of advanced glycation endproducts (AGEs), which are relevant to diabetic complications. glpbio.commedchemexpress.comchemfaces.com Its antioxidant properties are also of significant interest. biosynth.com Computational studies, such as molecular dynamics simulations, have been employed to investigate its binding affinity to specific biological targets, like aromatase. researchgate.net The synthesis of this compound, through both enzymatic and chemical methods, is another area of research that facilitates further biological and pharmacological studies. ontosight.ai

The following table provides a summary of the key chemical information for this compound:

| Property | Value |

| Chemical Formula | C₂₇H₃₀O₁₇ |

| Molecular Weight | 626.52 g/mol |

| CAS Number | 7431-83-6 |

| Synonyms | Quercetin 3-O-gentiobioside, 3,3′,4′,5,7-Pentahydroxyflavone 3-gentiobioside |

Botanical Occurrence and Ecological Distribution

Identification of Plant Sources and Phylogenetic Distribution

Quercetin (B1663063) 3-gentiobioside has been identified in a diverse range of plant species, spanning multiple families from ferns to flowering plants. Its detection in various species suggests a widespread, albeit not universal, distribution across the plant kingdom.

The compound has been isolated and identified from numerous plants. Notable examples include members of the Solanaceae, Asteraceae, Brassicaceae, and Aspleniaceae families. The following table provides a detailed list of plant species known to produce Quercetin 3-gentiobioside.

| Plant Species | Family |

| Abelmoschus esculentus (Okra) | Malvaceae |

| Arabidopsis thaliana | Brassicaceae |

| Artemisia iwayomogi | Asteraceae |

| Asplenium species | Aspleniaceae |

| Brassica napus (Rapeseed) | Brassicaceae |

| Ochradenus baccatus | Resedaceae |

| Primula vulgaris (Primrose) | Primulaceae |

| Rosa sp. (Miniature Rose) | Rosaceae |

| Solanum nigrum (Black Nightshade) | Solanaceae |

This table is interactive. You can sort and filter the data.

The accumulation of this compound is not uniform throughout the plant; rather, it is often localized in specific tissues and organs where it may play a protective role. For instance, flavonoids are frequently found in high concentrations in the epidermis of leaves and fruits, where they can act as a shield against UV radiation. nih.gov

| Plant Species | Tissue/Organ |

| Abelmoschus esculentus | Pods |

| Arabidopsis thaliana | Pollen |

| Artemisia iwayomogi | Aerial parts (herbs) |

| Asplenium species | Fronds |

| Brassica napus | Leaves, Flower Buds |

| Ochradenus baccatus | Aerial parts |

| Primula vulgaris | Petals |

| Rosa sp. | Leaves |

| Solanum nigrum | Aerial parts (herbs) |

This table is interactive. You can sort and filter the data.

Factors Influencing this compound Accumulation in Plants

The synthesis and accumulation of secondary metabolites like this compound are dynamic processes, heavily influenced by both the plant's developmental stage and external environmental cues. nih.gov These factors can be broadly categorized as abiotic and biotic stresses.

Abiotic Factors:

Environmental stressors play a significant role in modulating the production of flavonoids. encyclopedia.pub Plants often increase the synthesis of these compounds as a defense mechanism. nih.govnih.gov

UV Radiation: Exposure to UV-B radiation is a known inducer of flavonoid biosynthesis in many plants. nih.govmdpi.com This response is considered a protective measure, as flavonoids can absorb UV-B rays, thus shielding the plant's cells from damage. mdpi.com In Brassica napus, for example, UV-B radiation has been shown to increase the levels of various flavonoids. nih.gov

Temperature: Temperature fluctuations can also affect flavonoid content. researchgate.net For instance, low temperatures have been observed to influence the accumulation of phenolic compounds in some plant varieties. researchgate.net

Nutrient Availability: The nutritional status of the plant, including the availability of macronutrients like sulfur, can impact phenolic concentrations. nih.gov Silicon (Si) treatment has been shown to enhance the accumulation of phenolic compounds, including quercetin derivatives, in miniature roses, particularly after pathogen inoculation. nih.gov

Biotic Factors:

Interactions with other organisms, especially pathogens, are powerful elicitors of plant secondary metabolism. researchgate.net

Pathogen Attack: Plants often respond to microbial infections by synthesizing and accumulating antimicrobial compounds, including flavonoids. nih.gov In a study on miniature roses infected with the biotrophic pathogen Podosphaera pannosa, the levels of several quercetin derivatives, including this compound, increased significantly in plants that had been treated with silicon, correlating with reduced disease severity. nih.gov This suggests a role for this compound in the plant's defense response against fungal pathogens.

Biosynthetic Pathways and Enzymatic Synthesis

Phenylpropanoid and Flavonoid Biosynthesis Overview

The journey to Quercetin (B1663063) 3-gentiobioside begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. wikipedia.orgresearchgate.netmdpi.comnih.gov This pathway utilizes the amino acid phenylalanine as a starting material to produce 4-coumaroyl-CoA. wikipedia.org A series of enzymatic reactions then convert 4-coumaroyl-CoA into the basic C6-C3-C6 skeleton characteristic of flavonoids. mdpi.comnih.gov

Key enzymes in this initial phase include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid. mdpi.comnih.gov

Cinnamic acid 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid. mdpi.comnih.gov

4-coumarate-CoA ligase (4CL): Activates p-coumaric acid by adding a CoA molecule, forming p-coumaroyl-CoA. mdpi.comnih.gov

From p-coumaroyl-CoA, the flavonoid biosynthesis pathway branches off, leading to the formation of various classes of flavonoids, including flavonols like quercetin. wikipedia.orgnih.gov This involves several more enzymatic steps, with chalcone (B49325) synthase (CHS) being a pivotal enzyme that catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. wikipedia.org Subsequent enzymatic modifications, including isomerization by chalcone isomerase (CHI) and hydroxylation reactions, lead to the formation of dihydroquercetin, the immediate precursor to quercetin. nih.gov Finally, flavonol synthase (FLS) catalyzes the desaturation of dihydroquercetin to yield quercetin. nih.gov

Role of Glycosyltransferases in Gentiobioside Formation

The final and crucial step in the biosynthesis of Quercetin 3-gentiobioside is the attachment of the gentiobiose sugar moiety to the quercetin aglycone. This is accomplished by a class of enzymes known as glycosyltransferases (GTs). nih.gov Specifically, UDP-dependent glycosyltransferases (UGTs) are responsible for transferring sugar molecules from activated sugar donors, such as UDP-glucose, to the flavonoid backbone. nih.gov

The formation of the gentiobioside linkage, a β-1,6-glycosidic bond between two glucose units, requires a specific type of UGT known as a sugar-sugar glycosyltransferase. oup.com This process typically occurs in a stepwise manner. First, a UGT attaches a single glucose molecule to the 3-hydroxyl group of quercetin, forming quercetin 3-O-glucoside. oup.combiocyc.org Subsequently, a second UGT, a 1,6-glucosyltransferase, catalyzes the transfer of another glucose molecule from UDP-glucose to the 6-hydroxyl group of the first glucose, creating the gentiobiose side chain. oup.combiocyc.orgresearchgate.net

A notable example of a sugar-sugar glucosyltransferase involved in this process is CaUGT3, isolated from Catharanthus roseus. oup.comoup.com This enzyme has been shown to catalyze the 1,6-glucosylation of flavonol and flavone (B191248) glucosides. oup.comresearchgate.net Functional expression of CaUGT3 in Escherichia coli demonstrated its ability to sequentially elongate the sugar chain from quercetin 3-O-glucoside to form not only this compound but also quercetin 3-O-gentiotrioside and quercetin 3-O-gentiotetroside. oup.comoup.com This indicates that CaUGT3 possesses a unique capacity for sequential glucosyl chain elongation. oup.com

The enzymatic reaction mechanism of UGTs involves the transfer of a glycosyl group from a nucleotide-activated sugar donor to a specific acceptor molecule. nih.gov The substrate specificity of these enzymes is a key determinant of the final flavonoid glycoside produced.

CaUGT3 exhibits a degree of substrate promiscuity, as it can glucosylate other flavonoid glucosides besides quercetin 3-O-glucoside, such as those of kaempferol, myricetin, apigenin, and luteolin. oup.com However, its activity is highly specific for the sugar donor, utilizing UDP-glucose. oup.com Furthermore, it does not act on the quercetin aglycone directly, highlighting its role as a sugar-sugar glycosyltransferase. oup.comoup.com Molecular modeling studies of CaUGT3 have provided insights into the substrate-binding pocket, helping to understand the molecular basis for its acceptor specificity. researchgate.netoup.com

The efficiency of enzymatic reactions is described by their kinetic parameters. For CaUGT3, detailed kinetic analysis has been performed.

| Substrate | Km (µM) | Vmax (pkat/mg protein) | Vmax/Km (pkat/mg protein/µM) |

| Quercetin 3-O-glucoside | 81 | 11 | 0.14 |

| Kaempferol 3-O-glucoside | 160 | 12 | 0.075 |

| UDP-glucose | 250 | 11 | 0.044 |

| Data from a study on the functional and structural characterization of CaUGT3 from Catharanthus roseus. |

Transcriptomic and Metabolomic Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the genetic and metabolic levels. Transcriptomic analyses have shown that the expression of genes encoding key enzymes in the phenylpropanoid and flavonoid pathways, such as PAL, CHS, and FLS, can be induced by various environmental stimuli, including pathogen attack and herbivory. researchgate.netnih.gov This suggests a coordinated regulation of the entire pathway leading to the production of flavonoid defense compounds.

Metabolomic studies have further revealed that the accumulation of flavonoids, including quercetin derivatives, is often correlated with the expression levels of their biosynthetic genes. researchgate.net The interplay between the transcriptome and the metabolome ensures that the plant can mount an effective chemical defense in response to environmental challenges.

In Vitro Biotransformation and Synthetic Approaches

The complexity of chemical synthesis has led to a growing interest in biotechnological approaches for producing this compound and other flavonoid glycosides. ontosight.aikoreascience.kr In vitro biotransformation using plant cell suspension cultures or engineered microorganisms offers a promising alternative. koreascience.krpensoft.net

Plant cell suspension cultures of various species have been shown to glycosylate exogenously supplied quercetin. pensoft.netpensoft.net For instance, suspension cultures of Astragalus vesicarius ssp. carniolicus were able to convert quercetin into its 3-O-glycosidic form. pensoft.netpensoft.net

Engineered Escherichia coli has emerged as a particularly powerful platform for the synthesis of flavonoid glycosides. koreascience.krjmb.or.kr By introducing the necessary UGTs and genes for the biosynthesis of specific UDP-sugars, it is possible to achieve the targeted synthesis of compounds like this compound. koreascience.krjmb.or.kr One study demonstrated the biotransformation of quercetin to this compound using engineered E. coli. koreascience.kr Stepwise synthesis, where different enzymatic reactions are carried out in separate engineered strains, has also been successfully employed to produce complex quercetin bisglycosides. koreascience.krjmb.or.kr This approach allows for greater control over the glycosylation process and can lead to higher yields of the desired product. koreascience.kr

Molecular and Cellular Mechanisms of Action in Vitro Models

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant properties of Quercetin (B1663063) 3-gentiobioside are a cornerstone of its biological effects, enabling it to mitigate cellular damage induced by oxidative stress. biosynth.com This activity is attributed to its molecular structure, characteristic of flavonoids known for their health benefits. biosynth.comontosight.ai

Quercetin 3-gentiobioside exhibits significant potential to scavenge free radicals, a key aspect of its antioxidant function. biosynth.com As a flavonoid, its structure is inherently suited for donating hydrogen atoms, which neutralizes reactive oxygen species (ROS). ffhdj.comnih.gov Studies on plant extracts containing this compound have demonstrated notable free radical scavenging activity. For instance, a flavonoid fraction from Tribulus terrestris L. leaves, which contains this compound, showed potent scavenging of DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. windows.netnih.gov Similarly, phenolic extracts from okra, where this compound is a main component, also displayed significant antioxidant activities in DPPH, ABTS, and ferric reducing antioxidant power (FRAP) assays. nih.gov While these studies often assess extracts, the presence of this compound is highlighted as a key contributor to these effects. nih.govresearchgate.net The aglycone, quercetin, is a well-documented and potent free radical scavenger, and this property is retained in its glycoside form. ffhdj.comnih.gov

Table 1: Radical Scavenging Activity of Flavonoid Fractions Containing this compound

| Extract Source | Assay | Result (IC50) | Reference |

|---|---|---|---|

| Tribulus terrestris L. leaves | DPPH | 10.47 µg/ml | windows.net |

| Tribulus terrestris L. leaves | ABTS | 7.99 µg/ml | windows.net |

Beyond direct radical scavenging, this compound is involved in modulating the body's endogenous antioxidant defense network. Research indicates that flavonoids can serve as antioxidants by upregulating the levels of endogenous antioxidant enzymes. researchgate.net Specifically, active compounds from okra, including this compound, were found to increase the levels of superoxide (B77818) dismutase (SOD) and catalase (CAT) in hepatocytes damaged by carbon tetrachloride (CCl4) in vitro. researchgate.netresearchgate.net This upregulation helps prevent oxidative stress and lipid peroxidation. researchgate.net The parent compound, quercetin, has been shown to actively stimulate antioxidant defense systems, including SOD, catalase, and glutathione, in normal hepatic cells, suggesting a protective mechanism that may extend to its glycosides. nih.govnih.govmdpi.com

Enzyme Inhibition and Receptor Binding Studies

This compound has been identified as a significant inhibitor of several enzymes implicated in disease pathology, particularly in the context of diabetic complications and hormone-dependent cancers. medchemexpress.commedchemexpress.comnih.gov

This compound is a known inhibitor of aldose reductase (AR). medchemexpress.commedchemexpress.comtargetmol.comglpbio.combio-connect.nl This enzyme is critical in the polyol pathway, which becomes overactive during hyperglycemia and contributes to diabetic complications. nih.gov In a study evaluating compounds isolated from Artemisia iwayomogi, this compound was identified as a significant inhibitor of AR. nih.govbiocompare.comchemfaces.com This inhibitory action is a key therapeutic target for preventing long-term diabetic issues. nih.gov

Concurrent with its AR inhibitory activity, this compound also demonstrates the ability to inhibit the formation of advanced glycation endproducts (AGEs). medchemexpress.commedchemexpress.comglpbio.combio-connect.nl AGEs are harmful compounds formed through non-enzymatic reactions between sugars and proteins, and their accumulation leads to structural and functional damage in tissues, a hallmark of diabetic complications. nih.govtbzmed.ac.ir Research on constituents from Artemisia iwayomogi confirmed that this compound significantly inhibits AGEs formation. nih.govchemfaces.com The parent molecule, quercetin, is also a potent inhibitor of AGEs, acting by chelating metal ions and trapping reactive species like methylglyoxal. nih.govresearchgate.net

**Table 2: Bioactivities of this compound from *Artemisia iwayomogi***

| Biological Target | Activity | Reference |

|---|---|---|

| Aldose Reductase (AR) | Inhibitor | medchemexpress.commedchemexpress.comnih.gov |

| Advanced Glycation Endproducts (AGEs) | Inhibitor of Formation | medchemexpress.commedchemexpress.comnih.gov |

Computational studies have highlighted this compound as a promising inhibitor of aromatase (CYP19A1), the enzyme responsible for estrogen biosynthesis. nih.govbiorxiv.orgbiorxiv.org Aromatase is a key target in the treatment of estrogen receptor-positive (ER+) breast cancer. nih.govmdpi.com A 2023 computational screening of compounds from okra identified this compound as a standout candidate. biorxiv.orgbiorxiv.org Molecular docking studies revealed its superior binding affinity to the aromatase active site compared to the commercial inhibitor letrozole. nih.govbiorxiv.org

Molecular dynamics simulations further confirmed the stability of the this compound-aromatase complex, maintained by a significant number of hydrogen bonds and other non-bonded interactions. nih.govbiorxiv.org The compound was observed to bind within the same pocket as letrozole, engaging in hydrogen bond interactions with key residues such as ARG115, ARG145, ARG435, and THR310. biorxiv.org These computational findings strongly suggest its potential as an effective aromatase inhibitor, warranting further preclinical investigation. nih.govbiorxiv.org

Table 3: Computational Docking and Kinetic Data for Aromatase (CYP19A1) Inhibition

| Compound | Binding Affinity (kcal/mol) | Estimated Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| This compound | -10 | 46.77 nM | nih.govbiorxiv.org |

Aromatase (CYP19A1) Inhibition: Computational and In Vitro Perspectives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations are crucial in predicting the binding affinity and orientation of a ligand to a target protein. In a computational study, this compound was identified as a potent candidate for inhibiting aromatase, an enzyme linked to estrogen receptor-positive breast cancer. nih.gov The docking analysis demonstrated a superior binding affinity for this compound compared to the commercial inhibitor Letrozole. biorxiv.org

The compound's binding affinity was calculated to be -10 kcal/mol, with an estimated Inhibition Constant (Ki) of 46.77 nM. nih.gov This strong binding is attributed to a significant number of molecular interactions with the aromatase protein (PDB: 3EQM). nih.govbiorxiv.org Specifically, it forms a greater number of hydrogen bonds compared to the natural substrate Androstenedione and the drug Letrozole, suggesting a robust inhibitory potential. biorxiv.org The analysis indicated that this compound occupies the same binding pocket as Letrozole, highlighting its potential as a competitive inhibitor. biorxiv.org

In other studies, this compound has been investigated for its inhibitory potential against other enzymes. It has been identified as an inhibitor of aldose reductase (AR) and the formation of advanced glycation endproducts (AGEs). medchemexpress.comebi.ac.uk Another quercetin glycoside, Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside, has shown potential as an inhibitor of Enterococcus faecium nicotinate (B505614) nucleotide adenylyltransferase (EfNNAT) and Sb28GST, an enzyme from the parasite Schistosoma haematobium. medchemexpress.com

Table 1: Molecular Docking and Inhibition Data for this compound

| Target Protein | Binding Affinity (kcal/mol) | Estimated Ki | Reference |

|---|---|---|---|

| Aromatase (PDB:3EQM) | -10 | 46.77 nM | nih.gov |

Conformational Dynamics and Binding Stability Simulations

To assess the stability of the interaction between this compound and its target protein, molecular dynamics (MD) simulations are employed. A 100-nanosecond MD simulation was conducted to evaluate the stability of the this compound-aromatase complex. biorxiv.org

The stability was analyzed by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone atoms over the simulation period. biorxiv.org The results showed that the complex remained stable throughout the simulation. biorxiv.orgresearchgate.net Further analysis using Root Mean Square Fluctuation (RMSF) was performed to monitor vibrations and structural changes in the protein upon ligand binding. biorxiv.org The RMSF results indicated that no significant structural changes occurred, confirming the conformational integrity and stability of the binding. nih.govbiorxiv.org The stability of the complex was attributed to the formation of a significant number of hydrogen bonds and other non-bonded interactions. biorxiv.org

Identification of Key Interacting Residues

Detailed analysis of the docked this compound-aromatase complex revealed specific amino acid residues that are key to its binding. This compound was found to form four distinct hydrogen bond interactions with the residues ARG115, ARG145, ARG435, and THR310 within the aromatase active site. biorxiv.org

Notably, the residue Arg435 also participates in a hydrogen bond with the commercial inhibitor Letrozole, reinforcing the finding that this compound binds within the same active pocket. biorxiv.org In addition to hydrogen bonds, non-bonded interactions, such as hydrophobic interactions, also contribute to the binding, although Letrozole displayed a different profile of interactions. biorxiv.org For a related compound, Quercetin-3-β-galactoside, molecular modeling suggested that Gln189 is a crucial residue for its binding to the SARS-CoV 3CLpro enzyme. nih.gov

Table 2: Key Hydrogen Bond Interactions for this compound

| Target Protein | Interacting Amino Acid Residues | Reference |

|---|---|---|

| Aromatase | ARG115, ARG145, ARG435, THR310 | biorxiv.org |

Modulation of Cellular Signaling Pathways (e.g., Hh/GLI1 transcription)

This compound has been shown to modulate specific cellular signaling pathways. One study demonstrated its ability to inhibit Hedgehog (Hh)/GLI1-mediated transcription. medchemexpress.com The Hedgehog signaling pathway, which involves the GLI family of transcription factors, is crucial in embryonic development and its dysregulation is implicated in cancer. nih.govfrontiersin.org

The aglycone, quercetin, and its other glycoside derivatives have also been studied for their effects on signaling pathways. Quercetin has been shown to inhibit the PI3K-Akt/PKB pathway, which is involved in cell survival. nih.gov Another derivative, Quercetin-3-glucoside, has been found to modulate the nuclear factor-κB signaling system. nih.gov While these findings relate to similar compounds, they suggest a broader potential for quercetin derivatives to interact with key cellular signaling cascades.

Antiproliferative Effects in Cellular Models

The ability of this compound to inhibit the growth of cancer cells has been evaluated in vitro.

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound exhibits significant antiproliferative activity against various human cancer cell lines. mdpi.com In one study, it was tested against human gastric adenocarcinoma (NCI-N87), malignant melanoma (A375), and lung carcinoma (A549) cells. mdpi.com The results showed that at concentrations ranging from 25 to 100 μmol/L, this compound significantly inhibited the proliferation of all three cell lines. mdpi.com This suggests that the compound has a broad-spectrum antiproliferative effect. mdpi.comas-1.co.jp The anticancer effects of flavonoids like quercetin and its glycosides are often linked to their ability to induce apoptosis in cancer cells. mdpi.com

Cellular Viability and Growth Modulation Studies

The antiproliferative effects are typically quantified by measuring the reduction in cellular viability and growth. For this compound, the inhibitory effects were found to be dose-dependent. mdpi.com While specific IC50 values for this compound were not detailed in this particular study, the significant inhibition at tested concentrations underscores its potential. mdpi.com

For comparison, studies on other quercetin derivatives provide context. Quercetin-3-glucoside (Q3G) showed dose- and time-dependent cytotoxicity against HeLa human cervical cancer cells, with an IC50 of 40 µg/mL after 48 hours. mdpi.com In another study, Q3G displayed an IC50 of 79 μg/mL against Caco-2 colon carcinoma cells and 150 μg/mL against HepG2 liver hepatocellular carcinoma cells. nih.gov The aglycone, quercetin, has also been widely documented to reduce the viability of various cancer cells, including melanoma and lung cancer cell lines. nih.govjcancer.org

Table 3: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Observed Effect (Concentration Range) | Reference |

|---|---|---|---|

| NCI-N87 | Gastric Adenocarcinoma | Significant inhibition (25-100 μmol/L) | mdpi.com |

| A375 | Malignant Melanoma | Significant inhibition (25-100 μmol/L) | mdpi.com |

| A549 | Lung Carcinoma | Significant inhibition (25-100 μmol/L) | mdpi.com |

Cytoprotective Properties in In Vitro Injury Models

This compound, a flavonoid glycoside, has demonstrated notable protective effects in various in vitro models of cellular injury. Its mechanisms of action, primarily investigated through its impact on cell proliferation and its ability to counteract cellular damage, highlight its potential as a cytoprotective agent.

Research has shown that this compound can inhibit the proliferation of several human cancer cell lines, suggesting a role in modulating cellular growth and viability under pathological conditions. A significant study evaluated its anti-proliferative activity against human gastric carcinoma (NCI-N87), malignant melanoma (A375), and lung carcinoma (A549) cells, as well as in a model for rheumatoid arthritis using human fibroblast-like synoviocytes (HFLS-RA). The compound exhibited varying degrees of inhibition across these cell lines, indicating a targeted and cell-type-dependent effect. mdpi.com

The most pronounced anti-proliferative effects were observed in the A375 melanoma cell line, where this compound achieved a 75.99% inhibition at a concentration of 100 μmol/L. mdpi.com In NCI-N87 gastric cancer cells, the maximum inhibition recorded was 42.45% at the same concentration. mdpi.com These findings suggest that this compound can interfere with the processes that drive the uncontrolled proliferation of cancer cells. The inhibitory effects on HFLS-RA cells, which are key players in the pathogenesis of rheumatoid arthritis, also point towards a potential role in mitigating inflammatory joint disease. mdpi.com

The following table summarizes the anti-proliferative activity of this compound in different cell lines:

Anti-proliferative Activity of this compound in Human Cancer and Rheumatoid Arthritis Cell Lines

| Cell Line | Cell Type | Maximum Inhibition (%) | Concentration (μmol/L) |

|---|---|---|---|

| NCI-N87 | Human Gastric Carcinoma | 42.45 | 100 |

| A375 | Human Malignant Melanoma | 75.99 | 100 |

| A549 | Human Lung Carcinoma | Not specified | 25-100 |

| HFLS-RA | Human Fibroblast-like Synoviocytes (Rheumatoid Arthritis) | Not specified | 200-300 |

Data sourced from a study on the antiproliferative activity of flavonoids. mdpi.com

Beyond its anti-proliferative effects, this compound has been identified as an inhibitor of aldose reductase and the formation of advanced glycation endproducts (AGEs). medchemexpress.com The accumulation of AGEs is a hallmark of oxidative stress and is implicated in the pathogenesis of diabetic complications. By inhibiting AGE formation, this compound may exert a cytoprotective effect against the cellular damage induced by hyperglycemia.

Furthermore, studies on hepatocytes have suggested a hepatoprotective role for this compound. Along with other related compounds, it has been shown to ameliorate liver damage induced by carbon tetrachloride (CCl4), a well-known hepatotoxin. researchgate.net This protective effect is likely mediated through antioxidant mechanisms, counteracting the oxidative stress induced by the toxin. researchgate.net

Advanced Analytical Methodologies and Structural Elucidation

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for isolating Quercetin (B1663063) 3-gentiobioside from complex mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Quercetin 3-gentiobioside. nih.govfoodsafety.or.kr HPLC methods, often coupled with a UV detector, are routinely used for the quantification of this compound in various sources, including okra seeds. nih.gov For instance, a five-point calibration curve in the range of 5–500 μg/mL has been successfully used for its quantification. nih.gov The specificity of HPLC methods is confirmed by comparing the retention time and UV absorption spectrum of the analyte in a sample to that of a pure standard. foodsafety.or.kroup.com In one study, the retention time for this compound was reported to be 4.9 minutes. oup.com The purity of reference standards for this compound is often certified to be ≥95.0% by HPLC. sigmaaldrich.comsigmaaldrich.cn

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS-MS)

The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both the identification and sensitive quantification of this compound. LC-MS analysis of cell extracts has been used to detect this compound, with dominant ions observed at m/z 625.5 (M-H)⁻ and 300.9 (M-H-2× glucose). oup.com A rapid and sensitive LC-MS/MS method has been developed for the quantification of a related compound, quercetin-3-O-β-d-glucopyranosyl-7-O-β-d-gentiobioside (QGG), in rat plasma, demonstrating the utility of this technique for pharmacokinetic studies. nih.gov This method utilized a C18 column for separation and methanol-water as the mobile phase, with optimized mass transition ion-pairs for quantification. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) offers enhanced resolution and sensitivity. ucdavis.edunih.gov This advanced technique has been employed for the comprehensive chemical profiling of flavonoids, including this compound, in various plant extracts. researchgate.net In such analyses, the compound is identified based on its retention time and specific mass fragmentation patterns. For example, in ESI mode, this compound produces a deprotonated molecular ion at m/z 625 [M-H]⁻ and a characteristic fragment ion at m/z 300, corresponding to the loss of the gentiobioside moiety. windows.net

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and the connectivity of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. The ¹H-NMR spectrum of this compound displays characteristic signals for the quercetin aglycone and the two glucose units of the gentiobioside moiety. mdpi.comnih.gov For instance, the ¹H-NMR spectrum of a product isolated by preparative HPLC was found to be completely identical to that of this compound. oup.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly crucial for establishing the linkages between the different structural components. In the case of this compound, HMBC experiments show a correlation between the anomeric proton of the terminal glucose (H-1b) and the C-6a of the inner glucose, confirming the β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside structure of the gentiobioside moiety. oup.com Further HMBC correlations confirm the attachment of the sugar to the quercetin backbone. jmb.or.kr

Table 1: Selected NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Key HMBC Correlations |

| H-1b (Glucose) | Correlation with C-6a of the inner glucose oup.com | |

| H-A2 | Long-range coupling to C-3 of quercetin jmb.or.kr | |

| H-R2 | Long-range coupling with C-7 jmb.or.kr |

This table is for illustrative purposes and specific chemical shifts can vary based on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the flavonoid structure. The UV absorption spectrum of this compound is identical to that of its standard, exhibiting characteristic absorption maxima. oup.com In methanol, flavonoids typically show two major absorption bands: Band I (usually 320-385 nm) associated with the B-ring, and Band II (usually 250-285 nm) related to the A-ring. nih.gov The UV spectrum can be used in conjunction with HPLC for identification purposes. sigmaaldrich.cn

Extraction, Isolation, and Purification Strategies

The initial step in studying this compound from natural sources involves its extraction, followed by isolation and purification to obtain the compound in a pure form suitable for analysis and further research.

A common procedure for extracting flavonoids involves using organic solvents. For instance, freeze-dried and ground plant material can be extracted with a mixture of methanol, water, and acetic acid. scirp.org The resulting extract is then typically concentrated. scirp.orgpatsnap.com

Subsequent isolation and purification often involve various chromatographic techniques. Column chromatography using resins like Sephadex LH-20 is a widely used method for the separation of flavonoids. unimi.it this compound has been successfully isolated from hydro-methanolic and n-butanol extracts of various plants using Sephadex LH-20 with methanol-water as the eluting solvent. unimi.it Other chromatographic methods include the use of D-101 macroporous resin and silica (B1680970) gel columns. google.com

For final purification, preparative HPLC is often employed to yield highly pure compounds. oup.com Recrystallization from solvents like ethanol (B145695) can also be used to obtain pure crystalline this compound. scirp.org The purity of the isolated compound is then verified using the analytical methods described above.

Table 2: Summary of Analytical and Preparative Techniques for this compound

| Technique | Application | Key Findings/Parameters | References |

| HPLC-UV | Quantification, Purity Assessment | Retention time: 4.9 min; Calibration range: 5–500 μg/mL | nih.govfoodsafety.or.kroup.com |

| LC-MS/MS | Identification, Quantification | Dominant ions: m/z 625.5 (M-H)⁻, 300.9 (M-H-2× glucose)⁻ | oup.comnih.gov |

| UHPLC-ESI-MS/MS | High-Resolution Profiling, Identification | Putative identification in complex mixtures | researchgate.netresearchgate.net |

| ¹H-NMR | Structural Elucidation | Identical spectrum to standard | oup.commdpi.com |

| HMBC | Structural Elucidation | Confirmed β-(1→6) linkage in gentiobioside | oup.com |

| UV-Vis Spectroscopy | Identification | Identical absorption spectrum to standard | oup.comsigmaaldrich.cn |

| Column Chromatography | Isolation, Purification | Sephadex LH-20 with methanol-water eluent | unimi.it |

| Preparative HPLC | Purification | Isolation of pure compound for structural analysis | oup.com |

Optimization of Solvent Extraction Protocols

The efficient extraction of this compound from plant materials is the foundational step in its analysis and purification. The choice of solvent and extraction conditions significantly impacts the yield and purity of the target compound. As a flavonoid glycoside, this compound's solubility is influenced by the polarity of the extraction solvent. nih.gov

Conventional solid-liquid extraction methods like maceration, reflux, and Soxhlet extraction are often employed due to their simplicity. mdpi.com Research has shown that alcohol-water mixtures are particularly effective for extracting flavonoid glycosides. mdpi.com Specifically, 70% ethanol is frequently cited as an efficient solvent for this purpose. patsnap.comresearchgate.net For instance, a method for isolating this compound from Asparagus leaves involved reflux extraction with a 70% ethanol solution. patsnap.com In addition to the solvent, factors such as extraction time, temperature, and the solid-to-liquid ratio are crucial parameters that require optimization to maximize extraction efficiency. windows.netcabidigitallibrary.org

Modern, advanced extraction technologies such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over conventional methods. mdpi.com These techniques can drastically reduce extraction times, often from hours to around 40 minutes, and decrease solvent consumption, making them more environmentally friendly options. nih.govmdpi.com The optimization of UAE for flavonoids from Tribulus terrestris involved assessing ethanol concentration, solvent-to-material ratio, and sonication time to achieve a maximum yield. windows.net

| Extraction Method | Typical Solvents | Key Optimization Parameters | Advantages | Source |

|---|---|---|---|---|

| Conventional (Maceration, Reflux, Soxhlet) | Methanol, Ethanol, Acetone, Ethyl Acetate, Water-alcohol mixtures (e.g., 70% Ethanol) | Solvent Type & Concentration, Temperature, Time, Solid-to-Liquid Ratio | Simple equipment, widely applicable | mdpi.commdpi.compatsnap.com |

| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol (often aqueous) | Ethanol Concentration, Time, Power, Solid-to-Liquid Ratio | Reduced extraction time and energy consumption, environmentally friendly | mdpi.comwindows.netresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | Ethanol Concentration, Time, Power, Temperature | Rapid extraction, high efficiency | mdpi.comresearchgate.net |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Methanol-water mixtures | Solvent Composition, Temperature, Pressure | High yield, lower cost for some applications | mdpi.commdpi.com |

Chromatographic Purification Techniques (e.g., Macroporous Resin Adsorption)

Following crude extraction, purification is essential to isolate this compound from other co-extracted compounds. Macroporous resin adsorption chromatography is a highly effective and widely used technique for the enrichment and purification of flavonoids from plant extracts due to its high adsorption capacity, ease of regeneration, and cost-effectiveness. mdpi.comresearchgate.net

The process involves passing the crude extract solution through a column packed with a selected macroporous resin. The choice of resin is critical and depends on factors like surface area, pore size, and polarity. mdpi.com Resins are broadly classified as non-polar (e.g., D101, HPD-300), semi-polar (e.g., AB-8), and polar. mdpi.comresearchgate.netrsc.org Studies have shown that different resins exhibit varying affinities for flavonoids. For example, in one study purifying flavonoids from Platycladus orientalis, the semi-polar AB-8 resin showed the best adsorption and desorption capacities. rsc.org Another study found the non-polar D-101 resin to be most effective. mdpi.com

The purification process is optimized by adjusting several parameters:

Sample Loading: The concentration and pH of the crude extract solution can affect adsorption efficiency. ajol.infomdpi.com

Flow Rate: A controlled flow rate ensures sufficient contact time between the flavonoids and the resin. researchgate.net

Washing Step: After adsorption, the column is washed, typically with deionized water, to remove unbound impurities like sugars and salts. patsnap.com

Elution: The adsorbed flavonoids are then desorbed using an appropriate solvent, most commonly an ethanol-water mixture at a specific concentration (e.g., 60-80%). patsnap.comajol.infomdpi.com

A patent detailing the purification of this compound from Asparagus leaves specifies the use of a macroporous resin followed by elution with 60% ethanol. patsnap.com This technique can significantly enhance the purity of the target compound. For instance, a study on purifying two flavonoid glycosides from Poacynum hendersonii increased their purities from approximately 1-2% in the crude extract to over 10-20% after resin chromatography, with recovery yields around 80%. nih.gov For even higher purity, macroporous resin chromatography can be followed by other techniques like Sephadex LH-20 column chromatography. researchgate.netnih.gov

| Resin Type | Polarity | Optimal Elution Solvent | Observed Purity Increase / Recovery | Source |

|---|---|---|---|---|

| AB-8 | Semi-polar | 60% Ethanol | Adsorption ratio of 86%, desorption ratio of 52% for total flavonoids. | rsc.orgresearchgate.net |

| D101 | Non-polar | Not specified | Purity increased from 12.74% to 43.00%. | mdpi.com |

| XAD-7HP | Moderately Polar | 70% Ethanol | Enriched flavanol content by 5.03-fold. | mdpi.com |

| ADS-7 | Not specified | 60% Ethanol | Purity of 76.43%, with a resolution rate of 99.31%. | ajol.info |

| HPD-300 | Non-polar | Not specified | Increased purity of QOS from 2.16% to 21.34% with 82.1% recovery. | researchgate.netnih.gov |

Method Development and Validation for this compound Analysis

Accurate quantification of this compound requires the development and validation of robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for this purpose. researchgate.netnih.gov

Method development involves the systematic optimization of chromatographic conditions to achieve good resolution, sharp peak shape, and a reasonable analysis time. Key components include:

Stationary Phase: A C18 column is most commonly used for the separation of flavonoids and their glycosides. windows.netnih.govdergipark.org.tr

Mobile Phase: A gradient elution is typically employed, using a mixture of an organic solvent (acetonitrile or methanol) and acidified water (often with formic or acetic acid) to facilitate the separation of compounds with varying polarities. windows.netdergipark.org.trnacalai.com

Detection: DAD detection is set at the maximum absorbance wavelength for the flavonoid, typically in the range of 254-260 nm and 350-370 nm. nih.govdergipark.org.tr LC-MS/MS provides higher sensitivity and specificity by monitoring specific mass-to-charge (m/z) transitions of the parent and fragment ions. nih.govscirp.org

Once a method is developed, it must be validated according to established guidelines (e.g., International Conference on Harmonisation - ICH) to ensure its reliability, consistency, and accuracy. foodsafety.or.kr Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the retention time and spectra of the peak in a sample to that of a pure standard. researchgate.netfoodsafety.or.kr

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A high correlation coefficient (R² > 0.999) is desired. nih.govdergipark.org.trnih.gov

Precision: The closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the Relative Standard Deviation (RSD), which should typically be below 15%. nih.govdergipark.org.trnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, adding a known amount of standard to a sample. Recoveries are generally expected to be within 85-115%. nih.govnih.govnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These parameters define the sensitivity of the method. nih.govnih.gov

A study validating an HPLC method for Quercetin-3-o-gentiobioside in Abelmoschus esculentus confirmed the method's specificity, linearity (R² = 0.9999), precision, and accuracy, demonstrating its suitability for standardization purposes. researchgate.netfoodsafety.or.kr

| Parameter | Typical Acceptance Criteria | Reported Values for Quercetin/Glycosides | Source |

|---|---|---|---|

| Linearity (R²) | > 0.995 | > 0.999 | nih.govdergipark.org.trnih.gov |

| Intra-day Precision (RSD) | < 15% | 0.72% - 6.74% | nih.govnih.gov |

| Inter-day Precision (RSD) | < 15% | 0.95% - 9.42% | nih.govnih.gov |

| Accuracy (Recovery) | 85% - 115% | 88.6% - 110.7% | nih.govnih.govnih.gov |

| Limit of Detection (LOD) | Method Dependent | 0.045 - 0.760 µg/mL | nih.govnih.gov |

| Limit of Quantification (LOQ) | Method Dependent | 0.14 - 2.535 µg/mL | nih.govnih.gov |

Structure Activity Relationships and Glycosylation Effects

Comparative Studies with Quercetin (B1663063) Aglycone and Other Glycosides

The biological effects of Quercetin 3-gentiobioside are often evaluated in comparison to its aglycone form, quercetin, and other glycosylated derivatives. These studies reveal that the presence and nature of the sugar moiety significantly influence the compound's activity.

However, the impact of glycosylation is not always a reduction in activity. In some cases, specific sugar moieties can enhance certain biological effects or improve bioavailability. For instance, while quercetin aglycone is a potent inhibitor of P-glycoprotein, a protein associated with multidrug resistance in cancer cells, its glycosides like quercetin-3-O-glucoside and rutin (B1680289) show no effect. nih.gov This suggests that the smaller, less polar aglycone is more effective in this specific interaction.

Conversely, in terms of bioavailability, certain glycosides are more readily absorbed than the aglycone. For example, quercetin-3-O-glucoside (isoquercitrin) has been found to have a higher bioavailability than quercetin aglycone. nih.govjst.go.jp This is attributed to its hydrolysis by intestinal enzymes, leading to the release of quercetin for absorption. nih.govjst.go.jp

| Compound | Target Enzyme | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| This compound | Aromatase | Ki = 46.77 nM | nih.gov |

| This compound | Aldose Reductase (AR) | IC50 = 10.60 μM | nih.gov |

| Quercetin | α-glucosidase | IC50 = 30.9 μg/ml | koreascience.kr |

| Quercetin | Acetylcholinesterase (AChE) | IC50 = 43.7 μg/ml | koreascience.kr |

Impact of Gentiobioside Moiety on Biological Activities

The gentiobioside moiety, a disaccharide composed of two glucose units linked by a β(1→6) bond, imparts specific characteristics to the quercetin molecule. One of the most significant impacts of this sugar group is on the compound's bioavailability.

A study comparing the bioavailability of various quercetin glycosides in rats revealed that this compound had a relatively low bioavailability (F value of 3.0%) compared to other glycosides like isoquercitrin (B50326) (12%) and quercetin-3-O-maltoside (30%). nih.govjst.go.jp This was despite its high water solubility. nih.govjst.go.jp In vitro studies with rat intestinal epithelium homogenate showed that while isoquercitrin was rapidly hydrolyzed to quercetin, this compound was not. nih.govjst.go.jp This suggests that the specific β(1→6) linkage in gentiobiose is not efficiently cleaved by the intestinal enzymes responsible for hydrolyzing other quercetin glycosides.

This resistance to hydrolysis in the small intestine means that a larger proportion of ingested this compound may reach the colon, where it can be metabolized by the gut microbiota. This interaction with gut bacteria could lead to the production of different metabolites with their own unique biological activities.

While direct comparative studies on the antioxidant and anti-inflammatory activities of this compound are limited, its inhibitory effects on certain enzymes have been documented. It has been identified as an inhibitor of aromatase with a Ki of 46.77 nM and an inhibitor of aldose reductase with an IC50 of 10.60 μM. nih.gov It also inhibits the formation of advanced glycation end products (AGEs). nih.gov These activities suggest its potential in areas of research such as breast cancer and diabetic complications. nih.gov

| Compound | Bioavailability (F value in rats) | Reference |

|---|---|---|

| Quercetin | 2.0% | nih.govjst.go.jp |

| This compound | 3.0% | nih.govjst.go.jp |

| Rutin (Quercetin-3-O-rutinoside) | Low | nih.gov |

| Isoquercitrin (Quercetin-3-O-glucoside) | 12% | nih.govjst.go.jp |

Influence of Sugar Linkage Position and Type on Molecular Interactions

The position and type of sugar linkage are critical determinants of a flavonoid glycoside's interaction with biological molecules. For this compound, the attachment of the gentiobioside at the 3-position of the C-ring has significant implications.

The 3-hydroxyl group of the quercetin aglycone is a key site for its antioxidant activity and its ability to interact with various enzymes. sphinxsai.com Glycosylation at this position, as in this compound, blocks this functional group, which can lead to a reduction in certain biological activities compared to the aglycone. For example, the planar structure of the flavonoid is important for its interaction with P-glycoprotein, and the addition of a bulky sugar group at the 3-position can disrupt this planarity and hinder binding. nih.gov

The type of sugar and the linkage between sugar units also play a role. The β(1→6) linkage of gentiobiose in this compound is less susceptible to hydrolysis by mammalian intestinal enzymes compared to the linkages in other common quercetin glycosides like rutin (α(1→6) linkage between glucose and rhamnose) and isoquercitrin (a single glucose unit). nih.govjst.go.jp This difference in enzymatic cleavage significantly affects the absorption and metabolic fate of the molecule.

Strategies for Modulating Biological Potency through Glycosylation Patterns

The understanding of how glycosylation affects the bioactivity of quercetin has led to strategies aimed at modulating its potency through targeted modifications of its glycosylation patterns.

One key strategy is enzymatic modification . The use of specific glycosyltransferases allows for the controlled attachment of different sugar moieties at specific positions on the quercetin backbone. researchgate.net This can be used to create novel quercetin glycosides with improved solubility, stability, and bioavailability. For example, the enzymatic modification of isoquercitrin to produce alpha-oligoglucosyl isoquercitrin has been shown to enhance its bioavailability. nih.govjst.go.jp

Microbial biotransformation is another approach. Different microorganisms possess unique sets of enzymes that can modify flavonoids in various ways, including glycosylation and deglycosylation. nih.gov By selecting specific microbial strains, it is possible to produce a range of quercetin derivatives with diverse biological activities.

Chemical synthesis provides the most control over the final structure. Synthetic methods allow for the precise attachment of various sugar units and the modification of the sugar moieties themselves. This enables the systematic exploration of structure-activity relationships and the design of quercetin derivatives with optimized therapeutic properties.

Emerging Research Frontiers in Quercetin 3 Gentiobioside

Discovery of Novel Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of complex flavonoids like quercetin (B1663063) 3-gentiobioside is a multi-step process involving a series of enzymes. Research is actively uncovering the specific enzymes and the genes that code for them, which are crucial for the creation of this compound in plants and other organisms.

In fungi, for instance, a study on Stropharia rugosoannulata identified 59 structural genes that encode enzymes related to flavonoid biosynthesis. researchgate.net The expression of these genes was found to be consistent with the accumulation of flavonoids during the mushroom's development. researchgate.net This suggests a coordinated genetic regulation of the flavonoid production pathway.

In plants, the focus has been on identifying specific glucosyltransferases (UGTs), the enzymes responsible for attaching sugar moieties to the quercetin backbone. For example, CaUGT3, a flavonoid 1,6-glucosyltransferase, was identified in Catharanthus roseus. This enzyme is involved in the 1,6-glucosylation of flavonol and flavone (B191248) glucosides, a key step in forming gentiobioside. researchgate.net Another UGT, GmF3G6''Gt, has been implicated in the biosynthesis of flavonol 3-O-gentiobioside in soybean. researchgate.net

The genetic control of flavonoid production is also being unraveled. In soybean, near-isogenic lines with different flower and pubescence colors have been instrumental in understanding the genetic control of flavonoid biosynthesis. oup.com These studies help to link specific genes to the production of compounds like quercetin 3-gentiobioside.

Advanced Computational Modeling for Mechanism Prediction

Computational methods are proving to be invaluable tools for predicting how this compound interacts with biological molecules. These in silico approaches, including molecular docking and molecular dynamics simulations, allow researchers to visualize and analyze these interactions at an atomic level.

One significant area of investigation is the potential of this compound as an inhibitor of various enzymes. For example, a computational study explored its ability to inhibit aromatase, an enzyme implicated in certain types of breast cancer. biorxiv.org The study found that this compound exhibited a strong binding affinity for aromatase, even greater than some commercially available inhibitors. biorxiv.org Molecular dynamics simulations further confirmed the stability of this binding, highlighting the importance of hydrogen bonds in the interaction. researchgate.netbiorxiv.org

Similar computational approaches have been used to predict the interaction of this compound with other protein targets. These studies help to elucidate the potential mechanisms of action and guide further experimental research. undip.ac.id

Untapped Plant Biodiversity and Ecological Roles

This compound has been identified in a diverse range of plant species, suggesting it plays important ecological roles. It is commonly found in plants from the Primula genus and has also been isolated from Artemisia iwayomogi and Ochradenus baccatus. sigmaaldrich.comphytolab.comebi.ac.uk Its presence has also been noted in food sources such as guava and soybean. foodb.ca

Recent research has expanded the list of plants known to contain this compound. A study on six unexplored Asteraceae species from Asia identified this compound in Ixeris chinensis subsp. versicolor. mdpi.com The concentration of this and other phenolic compounds was found to vary between wild and cultivated plants, highlighting the influence of environmental factors on its production. mdpi.com

The ecological functions of flavonoids like this compound are varied. They are known to be involved in plant defense against herbivores and pathogens. nih.govbiosynth.com For example, certain flavonoids can deter insect feeding or inhibit their digestion. nih.gov They also play a role in protecting plants from abiotic stresses such as UV radiation. nih.gov The glycosylation of quercetin to form this compound can alter its solubility and stability, which may be crucial for its function within the plant. nih.gov

Integration of Multi-Omics for Comprehensive Understanding

To gain a more complete picture of the role of this compound, researchers are increasingly turning to multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to understand the complex interplay between genes, proteins, and metabolites.

Transcriptome and metabolome analyses have been particularly insightful. In a study of a purple tea plant cultivar, researchers were able to link the expression of specific genes to the accumulation of various flavonoids, including derivatives of quercetin. frontiersin.org This integrated approach helps to build a comprehensive regulatory network that connects genetic information to the final chemical profile of the plant. researchgate.netfrontiersin.org

Similar multi-omics studies have been conducted on other plants, such as soybean and Dendrobium species. mdpi.comnih.gov In soybean, the analysis of near-isogenic lines has helped to clarify the relationship between genes and the production of specific flavonoids. mdpi.com In Dendrobium, a combined analysis of the transcriptome, metabolome, and microbiome revealed a general trend of flavonoid accumulation with age and a close association between certain bacteria and flavonoid synthesis. nih.gov These studies demonstrate the power of multi-omics in uncovering the complex regulatory mechanisms that govern the production of compounds like this compound.

Role as a Reference Standard or Biomarker in Phytochemical Research

Due to its presence in various plants and its potential biological activities, this compound serves as an important reference standard in phytochemical research. sigmaaldrich.comphytolab.commedchemexpress.com Analytical standards of high purity are essential for the accurate identification and quantification of this compound in plant extracts and other samples. sigmaaldrich.commedchemexpress.com

The availability of a certified reference substance allows researchers to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), for the quality control of herbal products. sigmaaldrich.comnih.gov For example, an HPLC method has been established for the determination of a related compound, quercetin-3-O-beta-D-glucopyranosyl-7-O-beta-D-gentiobioside, in Semen Descurainiae. nih.gov

Furthermore, this compound has the potential to be used as a biomarker for the consumption of certain foods. foodb.ca Its detection in biological samples could indicate the intake of plants like guava or soybean, where it is known to be present. foodb.ca

Q & A

Q. How can computational methods elucidate the molecular interactions of this compound with targets like aromatase?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and hydrophobic interactions (e.g., with ILE133 and ALA438 residues in aromatase). Validate predictions using molecular dynamics simulations to assess stability over time. Experimental validation via site-directed mutagenesis of key residues can confirm computational findings .

Q. What strategies address variability in this compound concentrations across plant species or environmental conditions?

- Methodological Answer : Conduct metabolomic profiling using LC-MS/MS to compare flavonoid profiles in plants from different regions (e.g., Tribulus terrestris from Mpumalanga vs. F. glutinosa). Apply chemometric tools like PCA to identify environmental factors (e.g., soil composition, climate) influencing glycoside levels. Standardize extraction protocols to minimize variability .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Investigate bioavailability via pharmacokinetic studies (e.g., plasma concentration monitoring in rodent models). Use Caco-2 cell models to assess intestinal absorption. If in vivo activity is lower than in vitro, consider prodrug synthesis or nano-encapsulation to improve solubility and metabolic stability .

Q. What methodologies validate the multi-target effects of this compound (e.g., AR and AGE inhibition)?

- Methodological Answer : Employ network pharmacology approaches to map compound-target interactions. Use gene knockout models (e.g., AR-null mice) to isolate specific pathways. Transcriptomic analysis (RNA-seq) can identify downstream effects on inflammatory or oxidative stress markers .

Methodological Design and Reproducibility

Q. How should researchers design mixed-methods studies to explore this compound’s therapeutic potential?

- Methodological Answer : Combine quantitative assays (e.g., dose-response curves for AR inhibition) with qualitative ethnobotanical surveys to identify traditional uses. Triangulate data using statistical analysis (e.g., regression models) and thematic coding of interview transcripts. Ensure alignment between hypotheses and mixed-data integration frameworks .

Q. What reporting standards ensure reproducibility in synthesizing or analyzing this compound?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: document synthesis steps (e.g., glycosylation conditions), purity data (HPLC ≥95%), and spectral validation (¹H/¹³C NMR, HR-MS). Provide raw data in supplementary materials, including chromatograms and spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.